molecular formula C14H14N2O3S B2839900 methyl 2-[(E)-N'-(benzyloxy)imidamido]thiophene-3-carboxylate CAS No. 338750-44-0

methyl 2-[(E)-N'-(benzyloxy)imidamido]thiophene-3-carboxylate

Cat. No. B2839900
CAS RN: 338750-44-0
M. Wt: 290.34
InChI Key: LYXRMSPNARYIIY-UHFFFAOYSA-N
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Description

“Methyl 2-[(E)-N’-(benzyloxy)imidamido]thiophene-3-carboxylate” is a chemical compound with the CAS Number: 338750-44-0 . It has a molecular weight of 290.34 and its molecular formula is C14H14N2O3S . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H14N2O3S/c1-18-14(17)12-7-8-20-13(12)15-10-16-19-9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3,(H,15,16) . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is solid in physical form . Its molecular weight is 290.34 and its molecular formula is C14H14N2O3S . Unfortunately, other specific physical and chemical properties like boiling point, melting point, etc., are not available in the retrieved data.

Scientific Research Applications

Synthetic Methodology and Heterocyclic Chemistry

Researchers employ various synthetic routes to access thiophene derivatives. Condensation reactions, such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses, play a crucial role in obtaining these compounds . These methods allow for the modification of substituents and functional groups, expanding the compound library.

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

methyl 2-[(E)-(phenylmethoxyamino)methylideneamino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S/c1-18-14(17)12-7-8-20-13(12)15-10-16-19-9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYXRMSPNARYIIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1)N=CNOCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=C(SC=C1)/N=C/NOCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-[(E)-N'-(benzyloxy)imidamido]thiophene-3-carboxylate

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